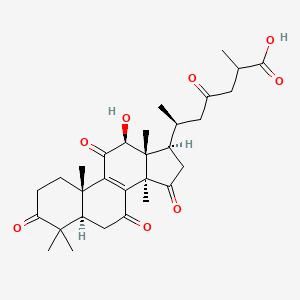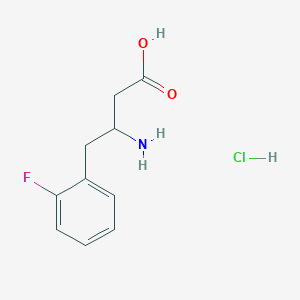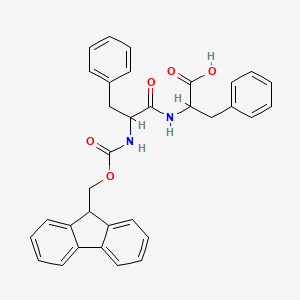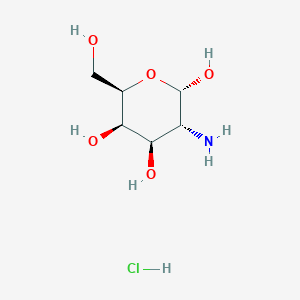
Z-Asp-Glu-Val-Asp-7-Amino-4-trifluoromethylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-DEVD-AFC is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the process of apoptosis. When cells undergo apoptosis, caspase-3 is activated and cleaves Z-DEVD-AFC, resulting in the release of a highly fluorescent molecule, 7-amido-4-trifluoromethylcoumarin (AFC) . This property makes Z-DEVD-AFC a valuable tool in apoptosis research and various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-DEVD-AFC involves the coupling of the peptide sequence DEVD (Asp-Glu-Val-Asp) with the fluorophore AFC. The process typically includes the following steps:
Peptide Synthesis: The DEVD peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AFC using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
Industrial Production Methods
Industrial production of Z-DEVD-AFC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient peptide synthesis and large-scale HPLC systems for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Z-DEVD-AFC primarily undergoes hydrolysis when exposed to caspase-3. This hydrolysis reaction results in the cleavage of the peptide bond between DEVD and AFC, releasing the fluorescent AFC molecule .
Common Reagents and Conditions
Reagents: Caspase-3 enzyme, DMSO (dimethyl sulfoxide) for solubilizing the substrate.
Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.
Major Products
The major product formed from the hydrolysis of Z-DEVD-AFC by caspase-3 is 7-amido-4-trifluoromethylcoumarin (AFC), which exhibits strong fluorescence .
科学的研究の応用
Z-DEVD-AFC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Apoptosis Research: It is extensively used to measure caspase-3 activity in apoptosis assays, helping researchers understand the mechanisms of cell death.
Drug Screening: Z-DEVD-AFC is employed in high-throughput screening assays to identify potential apoptosis-inducing or inhibiting compounds.
Cancer Research: It aids in studying the role of apoptosis in cancer and evaluating the efficacy of anti-cancer drugs.
Neuroscience: The compound is used to investigate neuronal cell death in neurodegenerative diseases.
作用機序
Z-DEVD-AFC exerts its effects through the specific cleavage by caspase-3. The DEVD sequence is recognized and cleaved by caspase-3, resulting in the release of the fluorescent AFC molecule. This cleavage event can be monitored using fluorescence-based detection methods, providing a quantitative measure of caspase-3 activity .
類似化合物との比較
Similar Compounds
Z-DEVD-AMC: Another fluorogenic substrate for caspase-3, releasing 7-amino-4-methylcoumarin (AMC) upon cleavage.
Z-DEVD-R110: A substrate that releases Rhodamine 110 (R110) upon cleavage by caspase-3.
AnaRed-DEVD: A substrate that releases AnaRed fluorophore upon cleavage by caspase-3.
Uniqueness
Z-DEVD-AFC is unique due to its high sensitivity and strong fluorescence signal, making it an excellent choice for detecting low levels of caspase-3 activity. Its cell-permeant nature allows it to be used in live-cell assays, providing real-time monitoring of apoptosis .
特性
IUPAC Name |
5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F3N5O14/c1-17(2)30(34(55)42-23(14-27(47)48)32(53)40-19-8-9-20-21(36(37,38)39)13-29(51)58-25(20)12-19)44-31(52)22(10-11-26(45)46)41-33(54)24(15-28(49)50)43-35(56)57-16-18-6-4-3-5-7-18/h3-9,12-13,17,22-24,30H,10-11,14-16H2,1-2H3,(H,40,53)(H,41,54)(H,42,55)(H,43,56)(H,44,52)(H,45,46)(H,47,48)(H,49,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPURZRNABGOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F3N5O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


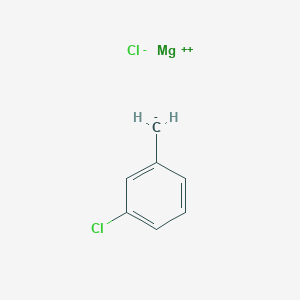
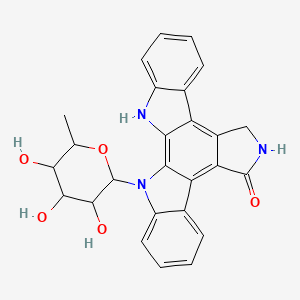
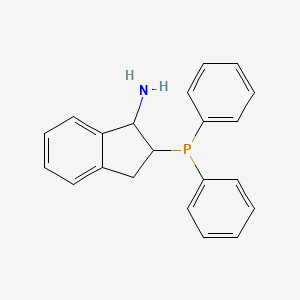
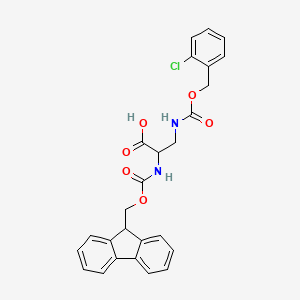
![9-(6-Hydroxy-3,7-dimethylocta-2,7-dienoxy)furo[3,2-g]chromen-7-one](/img/structure/B13385946.png)
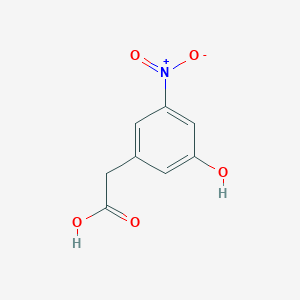
![3-[[1,2-Bis(4-chlorophenyl)-2-[[2-[hydroxy-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]ethyl]iminomethyl]-4-hydroxy-4-(2,4,6-trimethylphenyl)but-3-en-2-one;cobalt](/img/structure/B13385951.png)
![{4-[(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-3-methylbutanamido]-5-(carbamoylamino)pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13385957.png)
